Mastoparan-like peptide 12d
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
INLKAIAAMAKKLL |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Mechanisms of Action
Membrane Interaction and Disruption Mechanisms
Mastoparan-like peptides are known for their ability to perturb and permeabilize cell membranes, a key factor in their antimicrobial and cytotoxic activities. figshare.comfrontiersin.org This interaction is governed by the peptide's structural properties and the composition of the target membrane.
The primary mechanism of action for many antimicrobial peptides (AMPs), including mastoparans, involves the disruption of the bacterial cell membrane's integrity. nih.gov In aqueous environments, mastoparans typically exist in a random coil structure. However, upon encountering a membrane, they adopt an amphipathic α-helical conformation. researchgate.net This structure, with distinct hydrophobic and hydrophilic faces, is crucial for membrane interaction. mdpi.comnih.gov
Several models have been proposed to explain how these peptides induce membrane permeabilization:
The Carpet Model: In this model, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. researchgate.netplos.org This disrupts the lipid packing and can lead to membrane thinning and eventual disintegration in a detergent-like manner. nih.govnih.gov
Toroidal Pore Formation: This model suggests that the peptides insert into the membrane, inducing the lipid monolayers to bend inward continuously, forming a pore lined by both the peptides and the lipid head groups. researchgate.netplos.orgetsu.edu This creates a "wormhole" that allows for the passage of ions and other molecules across the membrane. etsu.eduacs.org
Barrel-Stave Model: In this mechanism, the peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like channel through the lipid bilayer. nih.govetsu.edu
Studies on various mastoparan (B549812) peptides indicate that their mechanism can vary but often involves features of the carpet and toroidal pore models. nih.govresearchgate.netnih.gov For instance, research on Mastoparan X (MPX) suggests it can reside on the membrane surface, consistent with the carpet model, or penetrate to form pores. nih.gov The formation of these pores or defects leads to the leakage of cellular contents, ultimately causing cell death. acs.org Some studies have observed that peptides like Polybia-MP1 can induce an "all-or-none" leakage mechanism, where vesicles release their entire contents through long-lived pore-like structures. unesp.br
Biophysical techniques have been instrumental in elucidating the structural and dynamic aspects of mastoparan interactions with lipid bilayers. Upon binding to membranes, mastoparans undergo a significant conformational change, transitioning from a disordered state in solution to a well-defined α-helical structure. nih.govmdpi.com
Circular dichroism (CD) spectroscopy confirms this transition, showing that mastoparans adopt a helical conformation in the presence of membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). mdpi.comresearchgate.net For example, the analog [I⁵, R⁸] mastoparan shows a high α-helical content in a TFE/water mixture. mdpi.com Similarly, Mastoparan B adopts an amphiphilic α-helical structure in various model membrane systems. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed structural insights. Studies on Mastoparan X (MPX) bound to phospholipid vesicles revealed that the C-terminal 12 residues form an amphipathic α-helix. nih.gov Solid-state NMR further confirmed that MPX forms an α-helix for residues Trp3 to Leu14 when tightly bound to anionic phospholipid bilayers. core.ac.uk These studies highlight the importance of the amphipathic nature of the helix, which facilitates its insertion and interaction with the hydrophobic core of the membrane. mdpi.comnih.gov
The interaction involves the peptide initially binding to the membrane surface, followed by the insertion of its hydrophobic face into the lipid core, which disrupts lipid packing. researchgate.net This process can also induce the transbilayer movement (flip-flop) of lipids, further destabilizing the membrane. acs.org
The composition and net charge of the target membrane play a critical role in the selectivity and activity of mastoparan-like peptides. Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin, which provides a strong electrostatic attraction for the cationic mastoparan peptides. unesp.brtandfonline.com
Studies have consistently shown that the presence of negatively charged lipids significantly enhances the binding and disruptive activity of mastoparans. acs.orgtandfonline.com For example, the interaction of Mastoparan B with anionic SDS micelles is much stronger than with zwitterionic DPC micelles, indicating that electrostatic interactions are a primary factor for membrane binding. tandfonline.com Similarly, the presence of phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE) lipids, which are often found on the outer leaflet of cancer cells, synergistically enhances membrane poration by the mastoparan Polybia-MP1. unesp.br
The orientation of the peptide within the membrane is also influenced by membrane charge. In zwitterionic bicelles (model membranes), Mastoparan X rests on the surface with its helical axis perpendicular to the membrane normal, consistent with a carpet-like mechanism. nih.gov In contrast, in anionic bicelles, the helix penetrates the membrane and is oriented parallel to the membrane normal, which is more aligned with a pore-forming model. nih.gov This demonstrates that the peptide's mechanism of action can be modulated by the specific lipid environment. nih.gov
Table 1: Influence of Membrane Properties on Mastoparan Interaction
| Membrane Property | Effect on Mastoparan Interaction | Supporting Observations | Citations |
|---|---|---|---|
| Anionic Charge | Enhances peptide binding and disruptive activity. | Stronger interaction with anionic SDS micelles vs. zwitterionic DPC micelles. tandfonline.com Increased binding and permeability in the presence of POPS and DOPE lipids. unesp.br | acs.orgunesp.brtandfonline.com |
| Zwitterionic Charge | Weaker interaction, peptide tends to stay on the surface. | Mastoparan X rests parallel to the surface of zwitterionic bicelles. | nih.gov |
| Lipid Composition | Synergistic effects can enhance permeabilization. | Phosphatidylserine (PS) and phosphatidylethanolamine (PE) synergistically increase membrane poration by Polybia-MP1. unesp.br | unesp.br |
| Hydrophobicity | Influences cell selectivity. | Higher hydrophobicity can correlate with lower cell selectivity and increased hemolytic activity. | asm.org |
Molecular dynamics (MD) simulations have become a powerful tool for investigating the atomic-level details of peptide-membrane interactions that are often difficult to capture experimentally. figshare.comresearchgate.net These simulations can model the spontaneous adsorption, insertion, and conformational changes of peptides like mastoparans at the membrane interface. figshare.com
MD studies have been used to compare the behavior of different mastoparan analogs, such as Polybia-MP1 and its histidine-substituted analog H-MP1, revealing how specific amino acid changes affect their affinity for the membrane and adsorption kinetics. figshare.com Simulations have shown that upon approaching an anionic lipid bilayer, these peptides first make contact with their N-termini before their hydrophobic faces insert into the acyl chain region, disturbing the lipid packing. researchgate.net
Furthermore, MD simulations support experimental findings by illustrating how mastoparan analogs with higher activity against bacteria show greater interaction with bacteria-like model membranes compared to mammalian membrane models. researchgate.net These computational approaches allow for the visualization of conformational ensembles and the energy landscapes of peptide folding and binding, providing a comprehensive understanding of the structural dynamics that govern their mechanism of action. figshare.comresearchgate.net
Receptor-Mediated Signaling Pathways
Beyond direct membrane disruption, some mastoparans can exert their biological effects by interacting with and modulating intracellular signaling pathways, most notably those involving G-protein coupled receptors (GPCRs). nih.govigem.org
Mastoparans are known to mimic activated GPCRs, directly stimulating GTP-binding regulatory proteins (G proteins) in the absence of a receptor. nih.govtandfonline.compnas.org This activity is particularly prominent for the Gᵢ/Gₒ family of G proteins. core.ac.ukpnas.org The interaction is thought to be facilitated by the peptide's amphiphilic α-helical structure, which resembles the intracellular loops of GPCRs that are responsible for G protein binding and activation. nih.govpnas.org
The activation of G proteins by mastoparans can trigger a cascade of downstream signaling events:
Phospholipase C (PLC) Activation: By activating G proteins, mastoparans can stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov
Calcium Mobilization: The generated IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of Ca²⁺ from intracellular stores and an increase in cytosolic free calcium concentration. nih.govnih.gov This Ca²⁺ influx is a key step in processes like mast cell degranulation and the release of signaling molecules. nih.gov
Adenylyl Cyclase Inhibition: Mastoparan has been shown to inhibit adenylyl cyclase activity, which is consistent with the activation of Gᵢ proteins. nih.gov
Phospholipase A₂ (PLA₂) Activation: Some mastoparans can also facilitate the activity of PLA₂, an enzyme involved in the release of arachidonic acid and the production of inflammatory mediators. frontiersin.orgnih.gov
This receptor-mimetic action allows mastoparans to be potent secretagogues in various cell types, including mast cells and pulmonary alveolar type 2 cells. nih.govuniprot.org However, it is important to note that at higher concentrations, the membrane-permeabilizing effects of mastoparans can become the dominant mechanism, potentially masking or overriding the more specific G-protein-mediated signaling events. nih.gov
Table 2: Summary of Mastoparan-Induced Signaling Events
| Signaling Event | Mediating Protein/Molecule | Consequence | Citations |
|---|---|---|---|
| G-Protein Activation | Gᵢ/Gₒ proteins | Direct stimulation, mimicking an activated GPCR. | nih.govcore.ac.ukpnas.org |
| Phospholipase C Activation | G-protein-coupled PLC | Production of IP₃ and DAG. | nih.gov |
| Calcium Release | Inositol trisphosphate (IP₃) | Increase in cytosolic Ca²⁺ from intracellular stores. | nih.govnih.gov |
| Adenylyl Cyclase Inhibition | Gᵢ protein | Decrease in cAMP production. | nih.gov |
| Phospholipase A₂ Activation | Not fully elucidated | Release of arachidonic acid. | frontiersin.orgnih.gov |
Stimulation of Phospholipase A2 and C Activities
Mastoparans are recognized for their potent ability to stimulate key enzymes in phospholipid metabolism, namely Phospholipase A2 (PLA2) and Phospholipase C (PLC). qeios.com This activation is a critical aspect of their biological effects, leading to the generation of second messengers and inflammatory mediators.
Research has demonstrated that mastoparan directly facilitates the activity of PLA2 from various sources, including bee venom, rattlesnake venom, and porcine pancreas. nih.gov In a study using liposomes labeled with radiolabeled arachidonic acid, a 5 x 10⁻⁵ M concentration of mastoparan induced a 12-fold, 15-fold, and 50-fold increase in arachidonic acid production catalyzed by PLA2 from bee venom, eastern diamondback rattlesnake, and porcine pancreas, respectively. nih.gov The peptide's stimulatory effect is dose-dependent and is thought to arise from its interaction with the phospholipid substrate, making it more accessible to the enzyme. nih.gov This action contributes to the release of arachidonic acid from cell membranes, a precursor for prostaglandins (B1171923) and other eicosanoids. nih.govkarger.com
Similarly, mastoparans activate phosphoinositide-specific PLC. In human myocardial membranes, mastoparan was found to stimulate PLC activity approximately two-fold, with a half-maximal effect at a concentration of about 2 μM and a maximal effect at 10 μM. nih.gov Interestingly, this stimulation was shown to be independent of G-protein activation, as it was not blocked by pertussis toxin or an excess of G-protein subunits. nih.gov This suggests a direct interaction with PLC or the membrane environment, distinct from the classical G-protein-coupled receptor pathway. nih.gov However, in other systems, such as permeabilized human neuroblastoma cells, mastoparan has been observed to inhibit PLC activity, indicating that its effects can be context- and cell-type-dependent. core.ac.uk
Table 1: Effect of Mastoparan on Phospholipase A2 Activity Data derived from studies on mastoparan's effect on arachidonic acid release from liposomes.
| Enzyme Source | Fold Increase in Activity (at 5 x 10⁻⁵ M Mastoparan) | Reference |
| Bee Venom PLA2 | 12-fold | nih.gov |
| Rattlesnake Venom PLA2 | 15-fold | nih.gov |
| Porcine Pancreas PLA2 | 50-fold | nih.gov |
Modulation of Intracellular Calcium Dynamics
Mastoparan peptides significantly alter intracellular calcium (Ca²⁺) homeostasis, a central process in cellular signaling. mdpi.com These peptides can mobilize Ca²⁺ from internal stores, such as the mitochondria and the sarcoplasmic reticulum. qeios.commdpi.com This leads to a rapid increase in cytosolic Ca²⁺ concentrations, which triggers a cascade of downstream events.
The mechanism of Ca²⁺ mobilization can be linked to the activation of phospholipases. The stimulation of PLC generates inositol trisphosphate (IP₃), a second messenger that binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺. Furthermore, mastoparan has been shown to function as a calmodulin activator. scbt.com By enhancing the binding affinity of calmodulin for calcium ions, it promotes conformational changes that facilitate the activation of Ca²⁺/calmodulin-dependent enzymes and signaling pathways. scbt.com
In some plant cells, mastoparan has been observed to activate calcium spiking, a series of oscillations in intracellular calcium concentration, which is a common mode of signal transduction. nih.gov This effect suggests that mastoparan can modulate the machinery of calcium channels, although the direct target in these systems remains to be fully defined. nih.gov
Direct Intracellular Targets and Modalities
Beyond their interaction with the cell surface, mastoparans can penetrate the cell membrane and engage with direct intracellular targets, leading to profound effects on cellular function and viability. ijbs.comresearchgate.net
Interaction with Mitochondrial Membranes and Apoptosis Induction
A primary intracellular target for mastoparan is the mitochondrion. The peptide's amphipathic, α-helical structure allows it to interact with and disrupt mitochondrial membranes. mdpi.comijbs.com It has been reported that mastoparan interacts with the phospholipid phase of the mitochondrial membrane, rather than a specific protein receptor, to induce the mitochondrial permeability transition (MPT). mdpi.comresearchgate.net The MPT is a critical event where the inner mitochondrial membrane becomes permeable to small solutes, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors into the cytoplasm. jneurosci.org
The interaction of mastoparan with mitochondrial membranes is a key step in its ability to induce apoptosis (programmed cell death). researchgate.net Studies in B16F10-Nex2 melanoma cells showed that mastoparan induces caspase-dependent apoptosis through the intrinsic mitochondrial pathway. researchgate.net This process involves the disruption of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. researchgate.net The release of mitochondrial proteins, such as adenylate kinase and cytochrome c, precedes severe mitochondrial damage and commits the cell to an apoptotic fate. jneurosci.org
Inhibition of Cellular ATPases and Metabolic Processes
Mastoparan peptides can directly interfere with cellular metabolism by inhibiting essential enzymes like ATPases. ijbs.comresearchgate.net The inhibition of Na+,K+-ATPase, the sodium-potassium pump, has been documented. dtic.mil This enzyme is crucial for maintaining electrochemical gradients across the plasma membrane, and its inhibition disrupts ion homeostasis, affecting numerous cellular processes including nutrient transport and volume regulation.
The peptide's ability to disrupt mitochondrial function also has severe metabolic consequences. By causing the collapse of the mitochondrial membrane potential, mastoparan uncouples oxidative phosphorylation, leading to a drastic reduction in cellular ATP production. researchgate.net This failure in cell metabolism, combined with other cytotoxic effects, contributes to the peptide's potent anti-proliferative and antimicrobial activities. ijbs.com Research has also explored the potential for mastoparan variants to act as inhibitors of bacterial ATP synthase, highlighting a mechanism for its antimicrobial effects. etsu.edu
Proteomic Profiling of Endosomal Membrane Interactions
To identify the specific intracellular binding partners of mastoparan peptides, proteomic approaches have been employed. One study investigated the molecular targets of a mastoparan peptide, Protopolybia MP-III, at the level of endosomal membranes in rat mast cells. researchgate.net This research acknowledged that while mastoparan can act on cell surface receptors, it can also penetrate the cell to activate targets on endosomal membranes directly. researchgate.netmdpi.com
Using affinity chromatography with the immobilized peptide as a ligand, researchers were able to isolate and identify interacting proteins from endosomal preparations. This proteomic analysis revealed several potential intracellular targets that play roles in vesicle trafficking and exocytosis. researchgate.net
Table 2: Endosomal Proteins from Rat Mast Cells Identified as Interacting with Mastoparan Peptide Protopolybia MP-III
| Identified Protein | Function | Reference |
| Rho GTPase Cdc42 | Regulates cell cycle, cytoskeletal organization, and membrane trafficking | researchgate.net |
| Rab GDP dissociation inhibitor alpha | Regulates Rab GTPase activity, key in vesicle transport | researchgate.net |
| Clathrin heavy chain 1 | Major protein component of clathrin-coated vesicles | researchgate.net |
| Vacuolar protein sorting-associated protein 26A | Component of the retromer complex, involved in endosomal sorting | researchgate.net |
| Ras-related protein Rab-7a | Regulates endo-lysosomal trafficking | researchgate.net |
This approach demonstrates that mastoparans can directly engage with the intracellular machinery controlling vesicle transport and signaling, providing a mechanism for their secretagogue activity that is independent of surface G-protein activation. researchgate.net
Biological Activities and Functional Studies in Vitro and Non Human in Vivo
Antimicrobial Activities
Mastoparan-like peptide 12d (MP-12d), isolated from the venom of the hornet Vespa mandarinia, has demonstrated significant antimicrobial properties. frontiersin.org This peptide is part of the mastoparan (B549812) family, a group of cationic, amphipathic tetradecapeptides known for their diverse biological activities. nih.govnih.govresearchgate.net The structure of these peptides, typically an α-helix, allows them to interact with and disrupt microbial cell membranes, leading to cell death. nih.govpnas.org
This compound exhibits a wide range of activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Studies on various mastoparan peptides have consistently shown their efficacy in inhibiting the growth of a diverse array of bacterial pathogens. nih.govnih.govnih.govucsd.eduresearchgate.net The cationic nature of these peptides facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes, which is a critical step in their antimicrobial action. pnas.org
The broad-spectrum activity is a characteristic feature of many mastoparan peptides. For instance, Mastoparan-AF, from the hornet Vespa affinis, has shown potent antibacterial activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov Similarly, other mastoparan analogs have demonstrated inhibitory effects on both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. nih.gov The ability of these peptides to target fundamental structures like the cell membrane contributes to their broad-spectrum efficacy. pnas.org
Table 1: Broad-Spectrum Antibacterial Activity of Mastoparan-like Peptides
| Peptide | Target Organism (Gram-Positive) | Target Organism (Gram-Negative) | Source |
|---|---|---|---|
| This compound | ✓ | ✓ | frontiersin.org |
| Mastoparan-AF | Staphylococcus aureus | Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium | nih.gov |
| EMP-AF-OR | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | nih.gov |
| U-VVTX-Vm1b | Staphylococcus aureus | Escherichia coli | ucsd.edu |
A significant aspect of the antimicrobial potential of mastoparan-like peptides is their effectiveness against multidrug-resistant (MDR) bacteria. nih.gov The mechanism of membrane disruption employed by these peptides is less susceptible to the conventional resistance mechanisms that bacteria develop against traditional antibiotics, which often target specific enzymes or metabolic pathways. pnas.org This makes mastoparan-like peptides promising candidates for combating infections caused by antibiotic-resistant pathogens.
Research on various mastoparan analogs has substantiated their activity against resistant strains. For example, a chimeric analog of mastoparan demonstrated potent antimicrobial properties against drug-resistant bacteria. nih.gov Another study highlighted the efficacy of an engineered mastoparan peptide against antibiotic-resistant S. aureus strains. nih.gov The ability to combat MDR strains is a critical advantage in the face of the growing global health challenge of antibiotic resistance. asm.org
In addition to their antibacterial effects, this compound and other members of the mastoparan family have been shown to possess antifungal properties. frontiersin.org Their membranolytic action is also effective against the fungal cell membrane. researchgate.netnih.gov
Studies have demonstrated the activity of mastoparan analogs against various fungal pathogens. For instance, a mastoparan analog peptide, MK58911, was effective against Cryptococcus spp. and Paracoccidioides spp. researchgate.net Other mastoparan peptides have shown inhibitory activity against Candida strains. frontiersin.org The antifungal activity of these peptides often involves the disruption of the plasma membrane, leading to fungal cell death. researchgate.netnih.gov
Table 2: Antifungal Activity of Mastoparan-like Peptides
| Peptide/Analog | Target Fungi | Source |
|---|---|---|
| Mastoparan-like peptides (12a, 12b, 12c, 12d) | Fungi (unspecified) | frontiersin.org |
| Mastoparan-VT1 | Candida strains | frontiersin.org |
| MK58911 | Cryptococcus spp., Paracoccidioides spp. | researchgate.net |
| U-VVTX-Vm1b, U-VVTX-Vm1e | Candida albicans | ucsd.edu |
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Mastoparan-like peptides have demonstrated the ability to inhibit the formation of and eradicate existing biofilms. nih.gov
Mastoparan-C (MP-C) and its analogs have shown the capacity to suppress biofilm formation by both S. aureus and P. aeruginosa. nih.govresearchgate.net The anti-biofilm activity of these peptides adds another dimension to their therapeutic potential, as biofilm-associated infections are a major clinical challenge.
Antiviral Activities
The antiviral activity of mastoparan-like peptides has been investigated, particularly against enveloped viruses. nih.govmdpi.comresearchgate.netmdpi.com The lipid envelope of these viruses presents a target for the membranolytic action of these peptides. nih.gov
Studies on mastoparan-L and its derivatives have shown significant inhibitory effects against Human alphaherpesvirus 1 (HSV-1), an enveloped virus. nih.govmdpi.comresearchgate.netmdpi.com Peptides such as mastoparan-MO and [I5, R8] mastoparan exhibited over 80% inhibition of HSV-1, with viral replication being inhibited by up to 99%, especially in the early stages of infection. nih.govmdpi.comresearchgate.net The proposed mechanism involves the disruption of the viral particle before it attaches to the host cell. nih.govmdpi.com A mastoparan derivative, MP7-NH2, has also been shown to potently inactivate a range of enveloped viruses. nih.gov
Virucidal Mechanisms and Inhibition of Viral Replication Stages
Mastoparan peptides have demonstrated notable antiviral properties, primarily against enveloped viruses. nih.gov The proposed mechanism of action involves direct interaction with the viral lipid envelope, leading to its disruption and subsequent inactivation of the virus. nih.gov This direct virucidal activity is a common characteristic among many antiviral peptides (AVPs). nih.gov
Studies on mastoparan derivatives have shown they can potently inactivate a variety of enveloped viruses. nih.gov For instance, the mastoparan analog MP7-NH2 was found to cause significant disruption of the vesicular stomatitis virus (VSV) virion structure, as observed through transmission electron microscopy. nih.gov This suggests that the peptide inserts itself into the viral envelope, interfering with the processes of virus binding and fusion with host cells. nih.gov
Further research on mastoparan-derived peptides, such as mastoparan-MO and [I5, R8] mastoparan, has shown potent inhibition of Human alphaherpesvirus 1 (HSV-1). nih.govnih.gov These peptides can inhibit viral replication by up to 99%, particularly during the early stages of infection. nih.govnih.gov The primary mechanism appears to be the disruption of the viral particle before it can attach to the host cell. nih.govnih.gov Assays focusing on the viral replication cycle indicated that these peptides exert their effects during the initial phases, including pre-treatment of the virus, as well as at the adsorption and entry steps into the host cell. nih.gov The α-helical structure of these peptides is believed to be crucial for this effective disruption of the viral envelope. nih.govnih.gov This approach of preventing viral entry is considered an attractive antiviral strategy because it may minimize the chances of the virus evolving and developing drug resistance. ijbs.com
Anti-Proliferative and Apoptotic Activities in Cancer Models
Members of the mastoparan peptide family have exhibited significant anti-cancer activities across various cancer models. nih.gov These small, cationic, and hydrophobic peptides are typically more toxic to cancer cells than to normal cells. nih.govnih.gov Their mechanisms of action include causing irreparable membrane damage leading to cell lysis or inducing apoptosis. nih.govnih.gov
Mastoparan and its analogues have demonstrated broad-spectrum cytotoxicity against a range of human and mouse cancer cell lines. An amidated wasp venom peptide, Mastoparan, showed potent activity against leukemia, myeloma, and breast cancer cells. nih.gov Specifically, it was effective against Jurkat human T cell acute lymphoblastic leukemia (T-ALL) cells, THP-1 human acute monocytic leukemia (AML) cells, and HOPC mouse myeloma cells. nih.gov It also displayed toxicity towards several human breast cancer cell lines, including MDA-MB-231, SKBR3, MDA-MB-468, and T47D, as well as the 4T1 mouse mammary carcinoma line. nih.govresearchgate.net Notably, the peptide was also effective against multidrug-resistant and slow-growing cancer cells, such as paclitaxel-resistant MCF7-TX400 breast cancer cells. nih.govresearchgate.net
The cytotoxic efficacy, often measured by the half-maximal inhibitory concentration (IC50), highlights the peptide's potency.
| Peptide | Cancer Cell Type | Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| Mastoparan | Leukemia | Jurkat T-ALL | ~8-9.2 | nih.govnih.gov |
| Mastoparan | Myeloma | HOPC | ~11 | nih.govnih.gov |
| Mastoparan | Breast Cancer | MDA-MB-231 | ~22 | nih.gov |
| Mastoparan | Breast Cancer | SKBR3, MDA-MB-468, T47D | ~20-24 | nih.govnih.gov |
| Mastoparan-L | Leukemia | Jurkat | 77 | frontiersin.org |
| Mastoparan-L | Breast Cancer | MCF-7 | 432 | frontiersin.org |
| Mastoparan-C | Various | 5 Human Cancer Lines | 6.26-36.65 | nih.gov |
Beyond direct cell lysis, mastoparans can induce programmed cell death, or apoptosis, in cancer cells. mdpi.com Mastoparan-L treatment of B16F10-Nex2 murine melanoma cells was shown to trigger several key apoptotic events. frontiersin.org These include the translocation of phosphatidylserine (B164497), fragmentation of DNA, and activation of caspases-9, -12, and -3. frontiersin.org
The induction of apoptosis often involves the mitochondrial pathway. mdpi.com Studies have shown that mastoparans can cause mitochondrial membrane depolarization and an increase in the release of cytochrome C. frontiersin.org This process is further regulated by apoptosis-related proteins; mastoparan-L treatment led to the upregulation of pro-apoptotic proteins Bax and Bim, and the downregulation of the anti-apoptotic protein Bcl-XL. frontiersin.org The ability of mastoparan to interact with the phospholipid phase of the mitochondrial membrane is considered a primary factor in inducing apoptosis. nih.gov
A significant finding in the study of mastoparans is their ability to work synergistically with conventional chemotherapeutic drugs, potentially enhancing treatment efficacy. nih.gov Research has demonstrated that Mastoparan enhances etoposide-induced cell death in vitro. nih.govnih.gov
Furthermore, studies in a mouse model of mammary carcinoma suggest that Mastoparan and gemcitabine (B846) work synergistically in vivo. nih.govnih.govsahmri.org.au This synergistic relationship indicates that the peptide could be used in combination therapies to improve outcomes and potentially lower the required doses of cytotoxic chemotherapy drugs. researchgate.net
Immunomodulatory Effects
In addition to their direct antimicrobial and anticancer activities, mastoparan peptides can also modulate the host's immune system. pnas.org These immunomodulatory properties can enhance the immune response required to clear infections and reduce damage from excessive inflammation. researchgate.net
Mastoparans are known to cause degranulation in mast cells, which are key players in the innate and acquired immune systems. nih.govmdpi.com This activity releases mediators like histamine (B1213489) and serotonin. nih.gov Beyond this, engineered mastoparan peptides have shown more nuanced immunomodulatory effects.
The synthetic peptide mast-MO, derived from mastoparan-L, has demonstrated an ability to attract leukocytes to the site of an infection in animal models. pnas.orgresearchgate.net At the same time, it can control inflammation by repressing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). pnas.orgresearchgate.netmdpi.com This dual action—directly targeting pathogens while selectively enhancing host immune responses and controlling the inflammatory response—represents a promising strategy for treating infections. pnas.org In neutrophils, mastoparans can stimulate superoxide (B77818) anion formation and the reorganization of the cytoskeleton. nih.gov
Leukocyte Recruitment and Inflammation Regulation
Following a comprehensive review of available scientific literature, there is no specific research data detailing the direct effects of this compound on leukocyte recruitment and the regulation of inflammation in vitro or in non-human in vivo models.
While the broader family of mastoparan peptides has been a subject of extensive research for their immunomodulatory properties, specific studies focusing on this compound are limited to its identification and its antimicrobial and mast cell degranulating activities. nih.gov The amino acid sequence for this compound has been identified as INLKAIAAMAKKLL-NH2, originating from the venom of the wasp Vespa magnifica. nih.govnih.gov Research on a group of related peptides, including this compound from Vespa mandarinia, has indicated activity against both Gram-positive and Gram-negative bacteria as well as fungi, with observations of low hemolytic activity. frontiersin.org
Studies on other mastoparan variants, such as mast-MO (an analog of mastoparan-L), have shown that they can induce the recruitment of leukocytes to an infection site and concurrently reduce the levels of pro-inflammatory cytokines like IL-12, TNF-α, and IL-6 in animal models. nih.govpnas.org Similarly, mastoparan-M has been observed to stimulate the production of TNF-α and IL-1β in mouse macrophage cells. nih.gov These findings highlight the potential immunomodulatory roles of the mastoparan peptide family.
However, it is crucial to note that these activities are documented for other mastoparan peptides and cannot be directly attributed to this compound without specific experimental evidence. The functional consequences of the minor variations in amino acid sequences between different mastoparan peptides can lead to significant differences in their biological activities. Therefore, in the absence of dedicated studies on this compound, no data tables or detailed research findings regarding its specific role in leukocyte recruitment and inflammation can be provided.
Structure Activity Relationship Sar and Peptide Engineering
Impact of Amino Acid Substitutions on Biological Function
The biological activities of mastoparan (B549812) peptides are highly dependent on their primary amino acid sequence. Alterations to this sequence can profoundly influence their potency, selectivity, and stability.
One successful strategy involves increasing the peptide's hydrophobicity. For instance, in an analog of Mastoparan-B (MP-B), substituting Leucine (B10760876) at position 3 with Tryptophan (Trp³) resulted in an analog (MP-B-1) that was more effective at inhibiting or killing several bacterial species, in some cases up to eight times more so than the parent peptide. frontiersin.org Similarly, the analog Mastoparan-MO, derived from Mastoparan-L, was engineered by adding five apolar amino acid residues (FLPII) to its sequence. asm.org This modification increased its hydrophobicity and improved its activity against tested strains of S. aureus. asm.orgnih.gov Another study on Mastoparan-VT (MpVT) showed that substituting phenylalanine resulted in higher antibacterial activity without increasing toxicity. researchgate.net
A significant challenge in developing antimicrobial peptides (AMPs) for therapeutic use is their potential toxicity to host cells, particularly their hemolytic activity. nih.gov Peptide engineering aims to increase selectivity, maximizing antimicrobial efficacy while minimizing harm to mammalian cells. High hydrophobicity, while often linked to better antimicrobial action, can also lead to low selectivity and high cytotoxicity. nih.gov
Rational design strategies focus on balancing the peptide's physicochemical properties. For example, while the increased hydrophobicity of Mastoparan-MO enhanced its antibacterial action, it only slightly decreased its hemolytic activity. nih.gov A more successful approach was demonstrated with the analog [I⁵, R⁸] Mastoparan. This peptide showed improved membrane selectivity compared to its parent, Mastoparan-L, displaying potent activity against antibiotic-resistant S. aureus strains at concentrations 2- to 8-fold lower than its cytotoxic concentration. nih.gov The improved selectivity of [I⁵, R⁸] MP is attributed to its greater charge and amphipathicity compared to the parent peptide. nih.gov
The rational design of mastoparan analogs involves making specific, knowledge-based changes to the peptide sequence to achieve a desired biological profile. This approach has yielded several promising candidates with enhanced therapeutic potential.
[I⁵, R⁸] Mastoparan: This analog of Mastoparan-L was created by replacing Alanine (B10760859) at position 5 with Isoleucine (Ile) and Alanine at position 8 with Arginine (Arg). frontiersin.org This dual substitution dramatically reduced the peptide's toxicity against mammalian cells, turning it into a more viable candidate for fighting infectious diseases. frontiersin.orgwikipedia.org The resulting peptide, also referred to as [I⁵, R⁸] MP, stands out for its enhanced selectivity and potent antibacterial features. nih.govnih.gov
Mastoparan-MO (mast-MO): This analog was developed by repurposing Mastoparan-L, a toxic peptide from the wasp Vespula lewisii. pnas.org Researchers engineered a motif conserved among natural peptides with potent immunomodulatory and antimicrobial activities into its N-terminus. pnas.org The resulting peptide exhibited increased antibacterial properties, comparable to standard antibiotics, and also displayed immunomodulatory effects by attracting leukocytes to infection sites and controlling inflammation in animal models. pnas.orgnih.gov
Below is a summary of these rationally designed mastoparan analogs.
| Peptide | Parent Peptide | Modification(s) | Impact on Biological Function |
| [I⁵, R⁸] Mastoparan | Mastoparan-L | Substitution of Ala⁵ with Isoleucine and Ala⁸ with Arginine. frontiersin.org | Potent antimicrobial activity against susceptible and multidrug-resistant bacteria; significantly reduced cytotoxicity against mammalian cells. frontiersin.orgnih.gov |
| Mastoparan-MO | Mastoparan-L | Addition of a five-residue apolar motif (FLPII) to the N-terminus. asm.orgpnas.org | Increased antibacterial and antibiofilm properties; potent immunomodulatory activity; retained some toxicity, which was later engineered out in second-generation analogs. frontiersin.orgpnas.org |
Quantitative Relationship between Physicochemical Properties and Biological Activity
The biological function of mastoparan-like peptides is intrinsically linked to their physicochemical characteristics, such as net charge, hydrophobicity, and amphipathicity (hydrophobic moment). nih.govnih.gov Engineering these properties allows for the fine-tuning of a peptide's activity and selectivity.
Net Positive Charge: The cationic nature of most mastoparans is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov
Hydrophobicity: This property, which reflects the proportion of non-polar residues, governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. researchgate.net Increasing hydrophobicity can lead to stronger antimicrobial activity, but an excess can also increase non-specific lysis of mammalian cells (e.g., hemolysis), thus reducing selectivity. nih.gov For example, the addition of five apolar residues to create Mastoparan-MO increased its hydrophobicity and antimicrobial activity against S. aureus. asm.org
Hydrophobic Moment: This parameter quantifies the amphipathicity of the peptide's α-helix, indicating the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. researchgate.net A high hydrophobic moment is characteristic of membrane-active peptides and is correlated with their biological activity. Studies suggest that the hemolytic activity of mastoparans is correlated with both mean hydrophobicity and the mean hydrophobic moment. researchgate.net
The table below illustrates how sequence modifications in mastoparan analogs alter their physicochemical properties and, consequently, their biological activity.
| Peptide | Net Charge | Hydrophobicity (%) | Hydrophobic Moment | Key Biological Outcome |
| Mastoparan-L | +3 | 57.6% | 0.398 | Parent peptide with high toxicity. asm.orgnih.gov |
| Mastoparan-MO | +3 | 83.6% | 0.325 | Increased hydrophobicity led to improved anti-S. aureus activity but only a slight decrease in hemolytic activity. asm.orgnih.gov |
| [I⁵, R⁸] MP | +4 | Not specified | Not specified | Increased net charge and amphipathicity associated with improved cell selectivity and potent antibacterial activity. nih.gov |
Influence of Conformational Changes on Biological Activity and Selectivity
The three-dimensional structure of mastoparan peptides is a key determinant of their function. While they often exist as random coils in aqueous solutions, they undergo a critical conformational change upon encountering a membrane environment. nih.gov
Circular dichroism (CD) spectroscopy studies have shown that mastoparan peptides, including Mastoparan-L and its analogs, adopt a distinct α-helical structure in hydrophobic or membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net This induced amphipathic α-helix positions hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment or interact with phospholipid headgroups. pnas.orgnih.gov This structural transition is essential for their membrane-destabilizing mechanism of action, which can involve pore formation or membrane disruption, ultimately leading to cell death. nih.govpnas.org While a higher helical content was once thought to directly correlate with higher antimicrobial activity, recent studies have shown this is not always the case; for instance, Mastoparan-L is highly helical but has lower antibacterial efficacy against certain strains compared to its less-helical analogs. nih.gov
Peptide Stability and Proteolytic Resistance Studies
A major obstacle for the therapeutic use of peptides is their susceptibility to degradation by proteases present in biological fluids like serum. nih.gov Several engineering strategies have been developed to enhance the stability and proteolytic resistance of mastoparan peptides.
D-amino Acid Analogs: Natural proteins are composed of L-amino acids, and proteases are stereospecific for these forms. Synthesizing peptides with non-natural D-amino acids can render them resistant to proteolytic cleavage. An all-D enantiomer of Mastoparan-M was found to be twice as potent against both Gram-positive and Gram-negative bacteria compared to its natural all-L counterpart and was also more stable against protease degradation. frontiersin.org
Cyclization: Introducing a cyclic structure can make a peptide more resistant to degradation by exopeptidases, which cleave amino acids from the ends of a peptide chain. A rationally designed analog of Mastoparan-C was cyclized by introducing cysteine residues at the N- and C-termini to form a disulfide bridge. This cyclized peptide demonstrated a significantly longer half-life in serum compared to the linear parent peptide. nih.gov
These modifications represent key strategies for improving the pharmacokinetic profiles of mastoparan-based therapeutic candidates.
| Strategy | Example Peptide | Modification | Outcome |
| D-amino Acid Substitution | All-D Mastoparan-M | Replacement of all L-amino acids with their D-enantiomers. frontiersin.org | Increased stability against proteases; enhanced antimicrobial potency. frontiersin.org |
| Cyclization | Cyclized Mastoparan-C (cMP-C) | Introduction of N- and C-terminal cysteines to form a disulfide bridge. nih.gov | Improved serum stability and longer half-life. nih.gov |
Bioinformatic and Computational Approaches in Peptide Design
Bioinformatic and computational tools have become indispensable in the rational design and engineering of mastoparan-like peptides, including variants like Mastoparan-like peptide 12d. These approaches allow for the systematic modification of peptide sequences to enhance antimicrobial efficacy while minimizing undesirable side effects such as toxicity to mammalian cells. nih.gov By leveraging computational models, researchers can predict how changes in physicochemical properties—such as net charge, hydrophobicity, amphipathicity, and helical stability—will impact the peptide's biological activity before undertaking costly and time-consuming chemical synthesis and experimental validation. nih.govmdpi.com
In silico studies are fundamental to predicting the structure-activity relationships (SAR) of novel peptide analogs. mdpi.comnih.gov For instance, the design of mastoparan variants often begins with the analysis of a parent sequence, such as Mastoparan-L. nih.govfigshare.com Computational methods, including algorithms like the Joker algorithm, can then be employed to introduce specific amino acid substitutions. nih.gov One successful strategy involves replacing key residues to increase the peptide's net positive charge and optimize its amphipathic α-helical structure, which is crucial for its interaction with microbial membranes. nih.govcore.ac.uk For example, substituting alanine residues with isoleucine and arginine can enhance the peptide's charge and helical propensity, leading to improved antibacterial activity. nih.gov
Helical wheel projections are a common bioinformatic tool used to visualize the distribution of hydrophobic and hydrophilic residues along the peptide's helical structure. researchgate.netmdpi.com This visualization aids in maintaining or enhancing the amphipathic nature of the peptide, a key determinant of its lytic activity. mdpi.com The spatial arrangement of specific hydrophobic residues on the non-polar face of the helix is considered crucial for the interaction of these antimicrobial peptides with cell membranes. mdpi.comnih.gov
Computational approaches also facilitate the design of chimeric peptides, where a mastoparan sequence is fused with other biologically active peptides, such as RNA III inhibiting peptide (RIP), to create novel molecules with enhanced or combined functionalities. nih.govnih.gov The resulting physicochemical parameters of these chimeras can be calculated and correlated with their antimicrobial and hemolytic activities to guide further design iterations. nih.govnih.gov
A significant focus of computational design is to decouple the antimicrobial activity from hemolytic toxicity. nih.gov By systematically modifying the peptide sequence, researchers can fine-tune the balance between hydrophobicity and charge. For example, computer-aided design has led to the generation of mastoparan-like variants that retain potent activity against both susceptible and resistant bacteria while showing drastically reduced toxicity toward mammalian cells. nih.govfigshare.com These studies have demonstrated that it is possible to computationally modify physicochemical properties to optimize the therapeutic potential of these peptides. nih.gov
The following interactive table summarizes computationally designed analogs of a parent mastoparan peptide, detailing the modifications and the resulting impact on their biological activities as predicted or confirmed by subsequent experiments.
Furthermore, in silico deletion studies, where terminal residues are computationally removed, have provided insights into the structural requirements for activity. For example, the deletion of the first three C-terminal residues in a mastoparan analog was shown to reduce the length of the α-helix, which correlated with a decrease in both antibacterial and hemolytic activity. mdpi.comnih.gov These findings underscore the importance of the entire peptide length and structure for its biological function.
The integration of these computational and bioinformatic strategies enables a more targeted and efficient approach to peptide engineering. By predicting the effects of specific sequence modifications, researchers can prioritize the synthesis of the most promising candidates, accelerating the development of new mastoparan-like peptides with optimized therapeutic profiles. nih.govcore.ac.uk
Biosynthesis and Evolutionary Aspects
Genetic Encoding and Post-Translational Modifications
The biosynthesis of Mastoparan-like peptide 12d, like other mastoparans from the Vespa genus, originates from a larger precursor protein. nih.gov Genetic analysis through cDNA has shown that these peptides are encoded as a pre-pro-peptide, typically around 60 amino acids in length. nih.govnih.gov This precursor undergoes several post-translational modifications to yield the final, active peptide.
A critical modification is the cleavage of the signal peptide and the pro-sequence to release the mature peptide. researchgate.net Following this cleavage, a nearly universal modification within the mastoparan (B549812) family occurs: C-terminal amidation. nih.gov This process is vital for the peptide's structure and function. nih.govnih.gov It is estimated that approximately 93% of the 55 known mastoparan family peptides feature this C-terminal amidation. mdpi.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be critical for the peptide's biological activities. nih.govnih.gov
Evolutionary Divergence and Conservation within the Mastoparan Family
The mastoparan family is a clear example of molecular diversity built upon a conserved structural framework. nih.gov To date, 55 distinct mastoparan family peptides have been identified across 31 species of wasps, showcasing significant evolutionary divergence. nih.gov Despite this variety, these peptides share core characteristics. The majority are tetradecapeptides (14 amino acids), though variations with 13, 15, and 17 residues exist. nih.govfrontiersin.org They are typically cationic and maintain a high content of hydrophobic residues, which facilitates their defining amphipathic α-helical structure. nih.govnih.gov
Sequence analysis reveals conserved motifs and positional preferences for certain amino acid types. Hydrophobic residues are commonly found at positions 1, 3, 6, 10, 13, and 14, while positively charged residues are often located at positions 4, 11, and 12. nih.gov Based on sequence alignments, the family has been organized into four major subfamilies, each with its own consensus sequence. mdpi.comresearchgate.net However, the primary structures of mastoparans from social wasps are generally more conserved than those from solitary wasps, with distinct N-terminal sequence motifs such as 'INWK...', 'INLKA...', and 'INWLKLGK...' being characteristic of social wasps. nih.govfrontiersin.org This suggests different evolutionary pressures related to the distinct functions of venom in social versus solitary lifestyles. nih.govnih.gov
| Peptide Name | Wasp Species | Amino Acid Sequence |
|---|---|---|
| This compound | Vespa magnifica | INLKAIAAMAKKLL |
| Mastoparan | Vespula lewisii | INWKGIAAMAKKLL |
| Mastoparan-B | Vespa basalis | INLKAIAAFAKKLL |
| Mastoparan-C | Vespa crabro | LNLKALLAVAKKIL |
| Polybia-MP I | Polybia paulista | IDWKKLLDAAKQIL |
Comparative Analysis of Venom Peptidomes
Wasp venom is a complex cocktail of bioactive molecules, including enzymes, biogenic amines, and a significant peptide component. nih.govscispace.com Peptides, particularly mastoparans, are often the most abundant molecules, constituting up to 50-70% of the venom's dry weight. nih.govnih.govmdpi.com The composition of these venom peptidomes varies considerably across different wasp species, reflecting their distinct evolutionary paths and ecological niches. nih.govresearchgate.net
Peptidomic analysis reveals that while many wasp species possess a single type of mastoparan in their venom, others have multiple variants. nih.gov For example, the venoms of Vespa tropica and Polybia paulista each contain five different mastoparans. nih.gov This multiplicity suggests a functional advantage to having a diverse array of these peptides.
A notable distinction exists between the venom of social and solitary wasps. nih.govnih.gov Social wasps, which primarily use their venom for defense against predators, often have venoms rich in peptides that cause pain and inflammation, such as mastoparans and kinins. nih.govresearchgate.net Solitary wasps, conversely, use their venom mainly to paralyze prey for their offspring. nih.govresearchgate.netscienceopen.com While their venoms also contain mastoparan-like peptides, they may also feature a higher diversity of neurotoxins tailored to their specific prey. nih.govresearchgate.netscienceopen.com However, mastoparans remain a major and widely distributed component in the venom of both social and solitary wasps of the Vespidae family. nih.gov
| Wasp Species | Number of Mastoparan Peptides |
|---|---|
| Vespa tropica | 5 |
| Polybia paulista | 5 |
| Most Species (e.g., Vespa magnifica) | 1-3 |
Advanced Research Methodologies and Future Directions
High-Throughput Screening for Activity and Selectivity Profiles
High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of peptides to identify candidates with potent biological activity and high selectivity. In the context of mastoparan-like peptides, this involves systematically testing natural variants and synthetically designed analogues against a wide array of targets, including various bacterial strains, cancer cell lines, and normal mammalian cells, to build comprehensive activity and selectivity profiles.
For instance, systematic screening of wasp venom peptide libraries, containing dozens of mastoparan (B549812) family members, has been conducted to characterize their functional diversity. mdpi.com In these studies, peptides are evaluated for specific activities, such as the ability to induce mast cell degranulation, where the half-maximal effective concentration (EC50) is a key metric. mdpi.com Such screens reveal that not all mastoparans possess strong activity, and the potency can vary significantly, highlighting the importance of large-scale screening to identify the most promising candidates. mdpi.com Similarly, peptides are screened against various cancer cell lines and normal human cells to determine their anti-cancer potential and therapeutic index. researchgate.net This comparative analysis allows researchers to identify peptides that are highly toxic to cancer cells while exhibiting minimal hemolytic activity or cytotoxicity towards healthy cells, a critical step in drug discovery. researchgate.net
Table 1: Representative Activity Profiles of Various Mastoparan Peptides from Screening Studies
| Peptide | Target Cell Line | Activity Metric | Measured Value (µM) | Reference |
|---|---|---|---|---|
| Mastoparan-L | RBL-2H3 (Mast Cell) | EC50 | 52.13 | mdpi.com |
| Mastoparan-C | Horse Red Blood Cells | IC50 | < 10 | nih.gov |
| [I⁵, R⁸] MP (Analog) | Bovine Red Blood Cells | Hemolysis (%) at 100 µM | < 20 | nih.gov |
| Mastoparan-L | Bovine Red Blood Cells | Hemolysis (%) at 100 µM | 62 | nih.gov |
| tMP-C (Analog) | MDA-MB-435S (Cancer) | IC50 | < 10 | researchgate.net |
Advanced Imaging Techniques for Cellular Interaction Visualization
Visualizing the direct interaction of mastoparan-like peptides with cell membranes is crucial for understanding their mechanism of action. Advanced imaging techniques provide high-resolution insights into the morphological changes induced by these peptides on target cells.
Scanning Electron Microscopy (SEM): SEM is widely used to observe the surface topography of cells and document peptide-induced damage. Studies on various mastoparan peptides, such as Mastoparan-AF and Mastoparan X, have used SEM to visualize their effects on bacteria like Escherichia coli and mouse jejunum tissues. nih.govnih.gov Following treatment with the peptide, SEM micrographs reveal significant damage to bacterial cell membranes, including the formation of irregular surfaces, bleb-like projections, and complete cell lysis, providing direct visual evidence of the peptide's membranolytic activity. nih.govusu.edu In tissue samples, SEM can show how peptides alleviate infection-induced damage to intestinal villi, restoring their integrity. nih.gov
Fluorescence Microscopy: This technique uses fluorescent probes to monitor cellular processes and membrane integrity. For example, live/dead staining assays visualized by fluorescence microscopy can distinguish between bacteria with intact membranes (staining green) and those with compromised membranes (staining red) after peptide treatment. asm.org Confocal laser scanning microscopy has been employed to track the intracellular delivery of mastoparan encapsulated within fluorescently labeled liposomes, confirming its release into the cytosol of target cells. nih.gov Furthermore, fluorescence microscopy of giant unilamellar vesicles (GUVs), which serve as model cell membranes, allows for the real-time observation of peptide-induced pore formation, membrane disruption, and peptide clustering. researchgate.net
Omics Approaches (e.g., Proteomics) for Comprehensive Target Identification
While the primary target of many mastoparans is the cell membrane, they can also translocate into the cell and interact with intracellular components. Omics technologies, particularly proteomics, are powerful tools for identifying these secondary molecular targets on a global scale, offering a more complete picture of the peptide's mechanism of action. core.ac.uk
A key example is the proteomic profiling of the molecular targets for the mastoparan peptide Protopolybia MP-III in rat mast cells. nih.gov In this study, researchers activated mast cells with the peptide and used affinity chromatography to isolate endosomal membrane proteins that bind to it. nih.gov Subsequent analysis using SDS-PAGE, in-gel trypsin digestion, and mass spectrometry led to the identification of several specific intracellular protein targets. nih.gov This approach revealed that beyond interacting with G-proteins at the cell surface, mastoparans can directly engage with proteins involved in the regulation of exocytosis, cell shaping, and proliferation. nih.gov The application of multi-omics approaches, integrating bioinformatics, peptidomics, and functional genomics, is poised to drive the discovery and characterization of novel antimicrobial peptides and their targets. qub.ac.uk
Table 2: Intracellular Protein Targets of Protopolybia MP-III Identified via Proteomics
| Identified Protein | Function/Pathway | Reference |
|---|---|---|
| Rho GTPase Cdc42 | Ca²⁺-independent FcεRI-mediated exocytosis | nih.gov |
| Exocyst complex component 7 | Ca²⁺-independent FcεRI-mediated exocytosis | nih.gov |
| Synaptosomal-associated protein 29 | Ca²⁺-dependent FcεRI-mediated exocytosis | nih.gov |
| GTP-binding protein Rab3D | Ca²⁺-dependent FcεRI-mediated exocytosis | nih.gov |
| Ras-related protein M-Ras | Mediation of cell shaping and proliferation | nih.gov |
Development of Novel Peptide Delivery Systems in Research Models
A significant challenge for the research application of mastoparan-like peptides is their potential toxicity and instability. To address this, various novel peptide delivery systems are being developed and evaluated in research models. These systems aim to encapsulate the peptide, protecting it from degradation and shielding non-target cells from its lytic effects, while enabling targeted release at the desired site of action.
Liposomes and nanoparticles are the most common nanosized vehicles explored for this purpose. nih.gov For example, mastoparan has been encapsulated in transferrin-modified liposomes that are also equipped with a pH-sensitive fusogenic peptide (GALA). nih.govnih.gov This system is designed for targeted delivery to cancer cells, which overexpress transferrin receptors. nih.gov Once endocytosed, the acidic environment of the endosome activates the GALA peptide, disrupting the liposome (B1194612) and releasing mastoparan into the cytosol, where it can act on mitochondria. nih.gov Other approaches include the use of phytosomes, which are hybrid nanoparticles that can improve the biodistribution and circulation time of peptides like Mastoparan-M in research models. dovepress.com The development of such nanoconjugates is an active area of research to improve the therapeutic potential of peptides. plos.org
Integration of Computational and Experimental Approaches for Rational Peptide Design
Rational peptide design, which combines computational modeling with experimental validation, is a powerful strategy to overcome the limitations of natural peptides like Mastoparan-like peptide 12d, such as their toxicity to mammalian cells. frontiersin.org This approach allows for the targeted engineering of new peptide variants with enhanced antimicrobial or anti-cancer activity and improved selectivity. nih.govacs.orgijbs.com
The process often begins with a parent peptide, such as Mastoparan-L or Mastoparan-C, as a template. nih.govacs.org Computational tools and algorithms are then used to predict how specific amino acid substitutions or modifications will alter the peptide's physicochemical properties, such as its net charge, hydrophobicity, and amphipathic α-helical structure. nih.govacs.org For example, computer-aided design has been used to generate variants of Mastoparan-L with drastically reduced toxicity toward mammalian cells while maintaining or even extending their antibacterial properties. acs.orgfigshare.com
Once designed, these new peptide analogues are chemically synthesized and subjected to rigorous experimental validation. nih.gov Circular dichroism (CD) spectroscopy is used to confirm that the peptides adopt the desired α-helical conformation in membrane-mimicking environments. nih.govnih.gov Their biological activity is then tested through a battery of in vitro assays to measure their antimicrobial efficacy against various pathogens, and their cytotoxicity is evaluated against different mammalian cell lines to confirm improved selectivity. nih.govnih.gov This iterative cycle of computational design and experimental testing facilitates the optimization of mastoparan-like peptides for specific applications. nih.gov
Table 3: Comparison of a Parent Mastoparan Peptide with a Computationally Designed Analog
| Peptide | Design Strategy | Key Property Change | Biological Outcome | Reference |
|---|---|---|---|---|
| Mastoparan-L (Parent) | Natural Peptide | High Hydrophobicity | High Hemolytic Activity | nih.gov |
| Mastoparan-R1 (Analog) | Computer-Aided Design | Modified Physicochemical Properties | Drastically Reduced Cytotoxicity | acs.orgnih.gov |
| Mastoparan-MO (Analog) | N-terminal Motif Addition | Increased Hydrophobicity | Improved Antimicrobial Activity | nih.gov |
| cMP-C (Analog) | Skeleton-based Cyclization | Increased Serum Stability | Longer Half-life | nih.gov |
Challenges and Future Perspectives in Mastoparan-like Peptide Research
Despite their promise, the advancement of mastoparan-like peptides from research tools to therapeutic agents faces several significant challenges. The primary barrier is their often-low selectivity, which leads to toxicity against host cells, particularly hemolytic activity. nih.govfrontiersin.org Other hurdles include poor bioavailability, susceptibility to proteolytic degradation, and potential immunogenicity. frontiersin.org
Future research is focused on overcoming these challenges through continued innovation. The rational design of peptides using computational and artificial intelligence-driven approaches is a key perspective, enabling the creation of novel analogues with a fine-tuned balance between efficacy and toxicity. mdpi.comfrontiersin.orgmdpi.com Exploring the vast, untapped diversity of mastoparans in nature will continue to provide new templates for this design process. mdpi.com Furthermore, the development of advanced drug delivery systems, such as smart nanoparticles and liposomes, will be crucial for improving peptide stability and ensuring targeted action. preprints.org Finally, harnessing the dual functionality of some engineered mastoparans, which exhibit both direct antimicrobial and immunomodulatory activities, represents an exciting frontier, potentially leading to the development of novel anti-infectives that can simultaneously kill pathogens and beneficially modulate the host immune response. pnas.orgdrugtargetreview.com
Q & A
Q. How to design a study validating MLP-12d’s synergy with conventional antibiotics?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine with time-kill curves and RNA-seq to identify synergistic pathways (e.g., cell wall stress response). Include negative controls (e.g., peptide + non-antibiotic drugs) .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion/exclusion of MLP-12d data in meta-analyses?
Q. How to contextualize MLP-12d’s activity within broader peptide research trends?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
